molecular formula C11H14N2O2 B1599684 Benzyl Pyrazolidine-1-carboxylate CAS No. 67600-79-7

Benzyl Pyrazolidine-1-carboxylate

Cat. No.: B1599684
CAS No.: 67600-79-7
M. Wt: 206.24 g/mol
InChI Key: PKOQSEJQFOHVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl Pyrazolidine-1-carboxylate is a heterocyclic compound that features a pyrazolidine ring fused with a benzyl group and a carboxylate functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazolidine ring, a five-membered ring containing two nitrogen atoms, is known for its versatility and biological activity.

Biochemical Analysis

Biochemical Properties

Benzyl Pyrazolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall metabolic flux.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can result in the accumulation or depletion of specific metabolites, which in turn affects cellular functions . Additionally, this compound can influence transcription factors, leading to altered gene expression and subsequent changes in protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, this compound can affect the pathways involved in amino acid metabolism, resulting in altered concentrations of specific amino acids and their derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound can be transported across cell membranes via active or passive transport mechanisms, and its distribution is influenced by factors such as tissue type and the presence of specific binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Pyrazolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds. For instance, the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions can yield this compound. The reaction typically requires refluxing in ethanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl Pyrazolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolidinones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the pyrazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Pyrazolidinones.

    Reduction: Benzyl Pyrazolidine-1-methanol.

    Substitution: Benzyl-substituted pyrazolidines.

Scientific Research Applications

Benzyl Pyrazolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolidine-1-carboxylate: Lacks the benzyl group, resulting in different biological activity and chemical properties.

    Benzyl Pyrazolidinone: Contains a carbonyl group instead of a carboxylate, leading to different reactivity.

    Benzyl Pyrazole: Features a pyrazole ring instead of a pyrazolidine ring, affecting its chemical behavior and applications.

Uniqueness

Benzyl Pyrazolidine-1-carboxylate is unique due to the combination of its pyrazolidine ring, benzyl group, and carboxylate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQSEJQFOHVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468667
Record name Benzyl Pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67600-79-7
Record name Benzyl Pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl Pyrazolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl Pyrazolidine-1-carboxylate
Reactant of Route 3
Benzyl Pyrazolidine-1-carboxylate
Reactant of Route 4
Benzyl Pyrazolidine-1-carboxylate
Reactant of Route 5
Benzyl Pyrazolidine-1-carboxylate
Reactant of Route 6
Benzyl Pyrazolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.